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Compound of Interest

Ethyl 1-(2-chloroacetyl)piperidine-
Compound Name:
4-carboxylate

Cat. No.: B1299104

An In-depth Technical Guide to the Spectral Data of Ethyl 1-(2-chloroacetyl)piperidine-4-
carboxylate

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 1-(2-
chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due
to the limited availability of direct experimental spectra in public databases, this document
presents a combination of predicted data based on established spectroscopic principles and
available data for structurally related compounds.

Molecular Structure and Properties

e IUPAC Name: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
e CAS Number: 318280-71-6[1][2]
e Molecular Formula: C10H16CINO3[1][2]

» Molecular Weight: 233.69 g/mol [1][2]

Spectroscopic Data
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The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

'H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of the starting material, ethyl
piperidine-4-carboxylate, and the influence of the N-chloroacetyl group. The piperidine ring
exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which
are often coupled and may appear as complex multiplets. Due to the amide bond, restricted
rotation can lead to the observation of rotamers, potentially doubling some peaks. For
simplicity, the major rotamer is presented.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~4.20 s 2H -C(0)-CH2-Cl
414 q 2H -O-CH2-CHs
~3.8 (axial), ~3.0 (eq) m 4H Piperidine H-2, H-6
~2.5 m 1H Piperidine H-4
~1.9 (axial), ~1.7 (eq) m 4H Piperidine H-3, H-5
1.25 t 3H -O-CH2-CHs

3C NMR Spectroscopy Data (Predicted)

The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom
in the molecule.
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Chemical Shift (8) (ppm) Assignment
~174 C=0 (Ester)

~166 C=0 (Amide)
~60.5 -O-CHz2-CHs

~45 (C2), ~42 (C6) Piperidine C-2, C-6
42 -C(0)-CH2-Cl

~40 Piperidine C-4

~28 Piperidine C-3, C-5
~14 -O-CH2-CHs

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups
of the ester and the amide.

Wavenumber (cm—?) Intensity Assignment
~2950-2850 Medium C-H stretching (Aliphatic)
~1735 Strong C=0 stretching (Ester)
~1650 Strong C=0 stretching (Amide)
~1200 Strong C-O stretching (Ester)
~770 Medium C-Cl stretching

Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent
molecule.[3]
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Adduct m/z (Predicted)[3]
[M+H]* 234.08916

[M+Na]* 256.07110

[M-H]~ 232.07460
M+NHa4]* 251.11570

[

[M+K]+ 272.04504

[M]*+ 233.08133

Experimental Protocols
Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-
carboxylate[1]

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl! chloride.

Materials:

Ethyl piperidine-4-carboxylate

2-Chloroacetyl chloride

Dichloromethane (DCM)

Water (H20)

Saturated brine solution

Sodium sulfate (NazSOa)

Procedure:

» Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).

e Cool the solution in an ice bath to 0°C.
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Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

Stir the reaction mixture in the ice bath for 1 hour.

Wash the reaction mixture sequentially with water and saturated brine.

Dry the organic layer over anhydrous sodium sulfate (NazS0Oa4).

Filter the mixture and evaporate the solvent in vacuo to yield the product.

General Protocol for Spectral Data Acquisition

NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy:

o Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of
the compound (if solid) in the spectrometer.

 Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Collection: Scan over a range of 4000-400 cm~1.
Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).
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¢ Instrumentation: Analyze the sample using an Electrospray lonization (ESI) mass
spectrometer.

« Data Collection: Acquire the spectrum in both positive and negative ion modes to observe
different adducts.
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Caption: Synthetic pathway for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate.

Spectral Analysis Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate spectral
data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299104#ethyl-1-2-chloroacetyl-piperidine-4-
carboxylate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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